REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[NH:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10](=O)[C:5]=2[S:4][CH:3]=1.P(Cl)(Cl)([Cl:19])=O>>[CH3:1][C:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([Cl:19])=[C:5]2[S:4][CH:3]=1
|
Name
|
3-Methyl-6-ethoxycarbonylthieno[3,2-b]pyridin-7(4H)-one
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC1=CSC2=C1NC=C(C2=O)C(=O)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
NaOH and extracted with chloroform (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a buff-coloured solid
|
Type
|
CUSTOM
|
Details
|
This was collected
|
Type
|
WASH
|
Details
|
washed with petroleum ether (b.p. 40°-60°)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2C1=NC=C(C2Cl)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |